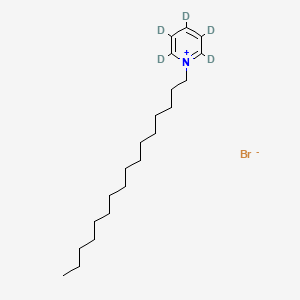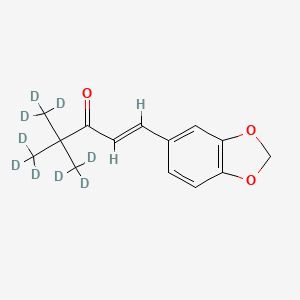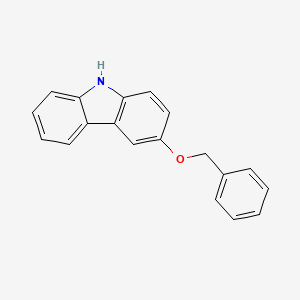
n-Hexadecylpyridinium-d5 Bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Hexadecylpyridinium-d5 Bromide is a stable isotope-labeled compound, where the hydrogen atoms in the molecule are replaced by deuterium (D5). It is a hexadecyl-substituted piperidine compound containing a bromide ion. This compound is primarily used as a reference standard in pharmaceutical testing and research .
Métodos De Preparación
The preparation of n-Hexadecylpyridinium-d5 Bromide typically involves a synthetic reaction. The process begins with the reaction of N-hexadecylpiperidine with deuterated hydrogen. This is followed by a bromination reaction using bromomethane to produce the final compound . The reaction conditions usually require controlled temperatures and specific solvents to ensure the purity and yield of the product.
Análisis De Reacciones Químicas
n-Hexadecylpyridinium-d5 Bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific reagents and conditions depend on the desired outcome.
Complex Formation: It can form complexes with various metal ions, which can be utilized in different analytical applications.
Aplicaciones Científicas De Investigación
n-Hexadecylpyridinium-d5 Bromide has a wide range of applications in scientific research:
Chemistry: It is used as a stable isotope-labeled standard for tracing and studying chemical reactions and metabolic processes.
Biology: The compound can be used in studies involving cell membranes and interactions due to its surfactant properties.
Medicine: It is employed in pharmaceutical research for the development and testing of new drugs.
Mecanismo De Acción
The mechanism of action of n-Hexadecylpyridinium-d5 Bromide involves its interaction with cell membranes and proteins. As a cationic surfactant, it can disrupt microbial cell membranes, leading to cell lysis. This property makes it useful as an antiseptic and disinfectant. The compound’s ability to form complexes with metal ions also plays a role in its inhibitory effects on corrosion .
Comparación Con Compuestos Similares
n-Hexadecylpyridinium-d5 Bromide can be compared with other similar compounds such as:
Cetylpyridinium Bromide: Similar in structure but not deuterated. Used widely in mouthwashes and antiseptics.
Hexadecyltrimethylammonium Bromide: Another cationic surfactant with similar applications in corrosion inhibition and as a phase transfer catalyst.
Dodecyltrimethylammonium Bromide: A shorter chain analog with similar surfactant properties.
This compound stands out due to its stable isotope labeling, which makes it particularly valuable in research applications requiring precise tracking and analysis.
Propiedades
IUPAC Name |
2,3,4,5,6-pentadeuterio-1-hexadecylpyridin-1-ium;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21-22;/h15,17-18,20-21H,2-14,16,19H2,1H3;1H/q+1;/p-1/i15D,17D,18D,20D,21D; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBJBNKEBPCGSY-KQSXXJGDSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=[N+](C(=C1[2H])[2H])CCCCCCCCCCCCCCCC)[2H])[2H].[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-[(3-Benzoyloxy-9H-carbazol-4-yloxy)methyl]-3-[2-(2-methoxyphenoxy)ethyl]-2-oxazolidinone](/img/structure/B584175.png)

